molecular formula C26H22FN3O4S B2932782 2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide CAS No. 899943-59-0

2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2932782
CAS No.: 899943-59-0
M. Wt: 491.54
InChI Key: BEZUWWOGJIGKRM-UHFFFAOYSA-N
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Description

2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H22FN3O4S and its molecular weight is 491.54. The purity is usually 95%.
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Scientific Research Applications

Microwave Assisted Synthesis of Novel N-(Benzo[d]Thiazol-2-yl)-2-((2,4'-Dioxospiro[Indoline-3,2'-Thiazolidin]-3'-yl)Amino)Acetamide Derivatives as Potent Antibacterial Agents

  • This study discusses the synthesis of novel derivatives of a similar compound for use as antibacterial agents. The synthesized compounds showed broad-spectrum antibacterial activity against tested microorganisms (Borad, Patel, Bhoi, & Parmar, 2015).

Synthesis and Biological Evaluation of Novel 5-Benzylidenethiazolidine-2,4-Dione Derivatives for the Treatment of Inflammatory Diseases

  • This paper reports the synthesis of thiazolidine-2,4-dione derivatives and their evaluation for anti-inflammatory properties. One compound was found to significantly inhibit iNOS activity and exhibited protective properties in animal models of inflammation (Ma et al., 2011).

Synthesis of Eperezolid-Like Molecules and Evaluation of Their Antimicrobial Activities

  • This research involves the synthesis of thiazolidinone and thiazoline derivatives and their antimicrobial activity evaluation. The compounds showed high anti-Mycobacterium smegmatis activity (Yolal et al., 2012).

Synthesis of Novel N-(3-Chloro-4-Flurophenyl)-2-(5-((3-(4-Hydroxy-2, 2-Dimethyl-2, 3-Dihydrobenzofuran-5-yl)-1-Phenyl-1H-Pyrazol-4-yl) Methylene)-4-Oxo-2-Thioxothiazolidin-3-yl) Acetamides Having Anti-Inflammatory Activity

  • This study synthesizes derivatives of N-(3-chloro-4-fluorophenyl)-2-thioxothiazolidin acetamides and evaluates their anti-inflammatory activity. Some derivatives showed significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Synthesis and Antioxidant Properties of Substituted 2-Phenyl-1H-Indoles

  • This research involves the synthesis of 2-phenylindoles and their evaluation for antioxidant activity. The compounds showed potent antioxidant activity in various assays, comparable to the reference standard melatonin (Karaaslan et al., 2013).

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-7'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O4S/c1-16-4-3-5-21-24(16)29(14-22(31)28-18-8-12-20(34-2)13-9-18)25(33)26(21)30(23(32)15-35-26)19-10-6-17(27)7-11-19/h3-13H,14-15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZUWWOGJIGKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3(C(=O)N2CC(=O)NC4=CC=C(C=C4)OC)N(C(=O)CS3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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